(4R,4'R)-2,2'-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole]
Description
(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] (CAS: 164976-63-0, Molecular Formula: C₁₃H₂₂N₂O₂) is a chiral bis(oxazoline) ligand featuring a methylene (–CH₂–) bridge connecting two oxazoline rings. Each oxazoline unit is substituted with an isopropyl group at the 4-position, contributing to its steric bulk and enantioselective properties in asymmetric catalysis. This compound is commercially available at 95% purity and is frequently employed in transition-metal-catalyzed reactions, such as cross-couplings and fluorinations, due to its ability to form stable metal complexes .
Properties
IUPAC Name |
(4R)-4-propan-2-yl-2-[[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-8(2)10-6-16-12(14-10)5-13-15-11(7-17-13)9(3)4/h8-11H,5-7H2,1-4H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHOIBBPRFRZFW-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)CC2=NC(CO2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)CC2=N[C@@H](CO2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-isopropyl-4,5-dihydro-oxazole with formaldehyde in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole rings into more saturated heterocycles.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce tetrahydro-oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R)-2,2’-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, (4R,4’R)-2,2’-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Bridge Modifications
Key Observations :
- Bridge Rigidity : The methylene bridge in the target compound offers flexibility, while cyclopropane or cyclopentylidene bridges introduce rigidity, altering metal-ligand coordination geometries .
- Steric Effects : Isopropyl groups (target compound) provide steric bulk without aromaticity, whereas phenyl or benzyl substituents (e.g., CAS 2005443-99-0) add π-interaction capabilities .
Substituent Variations
Key Observations :
Stereochemical Considerations
- Enantiomeric Pairs : The (4R,4'R) configuration of the target compound contrasts with its (4S,4'S) enantiomer (CAS 131833-90-4), which exhibits opposite stereoselectivity in catalysis .
- Purity and ee : Commercial samples of the target compound are typically 95% pure, while cyclopentylidene derivatives (e.g., CAS 1639791-77-7) are available at 99% enantiomeric excess (e.e.), critical for high-precision syntheses .
Commercial Availability and Cost
Key Observations :
- The target compound is more cost-effective than cyclopentylidene or benzyl-substituted analogs, making it preferable for large-scale applications .
Biological Activity
(4R,4'R)-2,2'-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] is a heterocyclic compound notable for its unique structural features, including two oxazole rings connected by a methylene bridge. This compound has garnered interest in the scientific community for its potential biological activities and applications in pharmaceuticals.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 238.33 g/mol. The presence of chiral centers in its structure may influence its biological interactions significantly.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.33 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 308.1 ± 25.0 °C |
Biological Activities
Research indicates that compounds containing oxazole rings often exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Some oxazole derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain oxazole compounds are being investigated for their potential to inhibit cancer cell proliferation.
- Enzyme Inhibition : The ability to modulate enzyme activity has been observed, which could lead to therapeutic applications.
The mechanism of action of (4R,4'R)-2,2'-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] involves its interaction with specific molecular targets such as enzymes and receptors. The binding may involve hydrogen bonding and hydrophobic interactions, resulting in conformational changes that affect the function of these targets.
Study on Antimicrobial Activity
A study examining the antimicrobial properties of various oxazole derivatives found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 4-position of the oxazole ring could enhance antibacterial activity.
Anticancer Research
In another study focused on the anticancer potential of oxazole derivatives, it was reported that specific structural modifications led to increased cytotoxicity against human cancer cell lines. The compound's ability to induce apoptosis in cancer cells was particularly noted, suggesting a promising avenue for further research.
Synthetic Routes
The synthesis of (4R,4'R)-2,2'-methylenebis[4,5-dihydro-4-(1-methylethyl)oxazole] can be achieved through several methods:
- Condensation Reaction : A common method involves the condensation of 4-isopropyl-4,5-dihydro-oxazole with formaldehyde in the presence of a catalyst.
- Optimization Techniques : Industrial production often utilizes batch or continuous flow processes with optimized reaction conditions to maximize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
